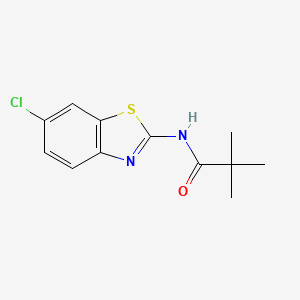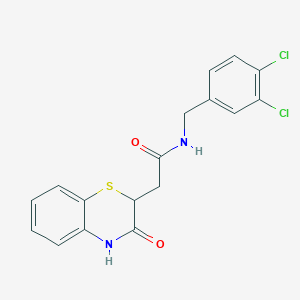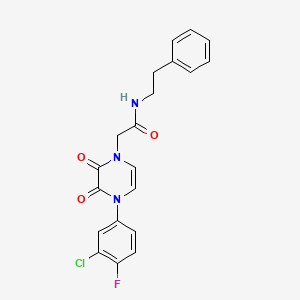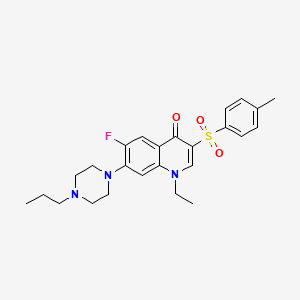
N-(6-chloro-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-chloro-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide, also known as CDP323, is a small molecule inhibitor that has been developed for the treatment of inflammatory and autoimmune diseases. It is a potent and selective inhibitor of the TLR7 receptor, which plays a key role in the immune response to viral and bacterial infections. CDP323 has shown promising results in preclinical studies and is currently in clinical trials for the treatment of multiple sclerosis and psoriasis.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
Benzothiazole derivatives have shown potential as corrosion inhibitors for carbon steel in acidic environments. Their efficiency in preventing corrosion is attributed to their ability to adsorb onto surfaces through both physical and chemical means, offering extra stability and higher inhibition efficiencies than previously reported inhibitors. This application is critical for extending the lifespan of metal structures and components in industrial settings (Hu et al., 2016).
Herbicide Development
Derivatives of N-(6-chloro-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide have been identified as herbicidally active compounds against annual and perennial grasses. They hold potential agricultural utility in forage legumes, certain turf grasses, and cultivated crops. This application suggests a new group of herbicides with possible benefits for agricultural productivity and management (Viste et al., 1970).
Antimicrobial and Antifungal Activities
Some benzothiazole compounds exhibit significant antimicrobial activities against pathogenic bacteria and Candida species. Their structures, particularly the presence of chloro and methyl substituents on the benzothiazole ring, play a crucial role in their effectiveness, highlighting the potential for developing new antimicrobial and antifungal agents (Mokhtari & Pourabdollah, 2013).
Molecular Studies and Biological Interactions
Research on benzothiazole derivatives extends to understanding their molecular interactions, such as the inhibition of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR), which is vital for developing new therapeutic agents. These studies involve examining their metabolic stability and efficacy in inhibiting specific cellular pathways, contributing to the field of drug discovery and development (Stec et al., 2011).
Mecanismo De Acción
Target of Action
Similar compounds have been shown to interact with cyclo-oxygenase (cox) enzymes, specifically cox-1 and cox-2 . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in inflammation and pain .
Mode of Action
Based on the activity of related compounds, it may inhibit the activity of cox enzymes, thereby reducing the production of prostaglandins . This could result in anti-inflammatory and analgesic effects .
Biochemical Pathways
The compound likely affects the arachidonic acid pathway, where COX enzymes catalyze the conversion of arachidonic acid to prostaglandins and leukotrienes . By inhibiting COX enzymes, the compound may reduce the production of these inflammatory mediators .
Result of Action
The compound may exhibit anti-inflammatory and analgesic activities by inhibiting the production of prostaglandins . This could potentially reduce inflammation and pain .
Propiedades
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2OS/c1-12(2,3)10(16)15-11-14-8-5-4-7(13)6-9(8)17-11/h4-6H,1-3H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEKYPNVFFZQMIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC2=C(S1)C=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6-Chloropyridin-3-yl)-[3-(piperidin-1-ylmethyl)pyrrolidin-1-yl]methanone](/img/structure/B2779045.png)

![6-(4-Chlorophenyl)-2-[1-(2-methylpyrimidin-4-yl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2779048.png)
![N-(4-methylphenyl)-2-[3-oxo-8-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]acetamide](/img/structure/B2779051.png)


![(2Z)-3-(4-bromophenyl)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2779056.png)
![3-(2-chlorobenzyl)-6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2779057.png)
![2-{[(4-fluorophenyl)methyl]sulfanyl}-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2779058.png)
![1-(Oxolan-2-ylmethyl)-3-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]urea](/img/structure/B2779062.png)
![4-(5-Amino-1H-imidazo[4,5-b]pyridin-2-yl)butan-1-ol](/img/structure/B2779064.png)

![N-(1,3-benzodioxol-5-yl)-2-[[2-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl]acetamide](/img/structure/B2779067.png)
![N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-phenoxypropanamide](/img/structure/B2779068.png)